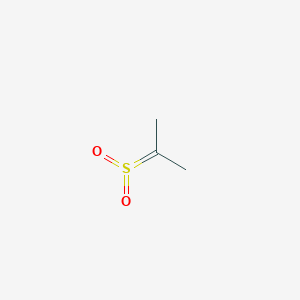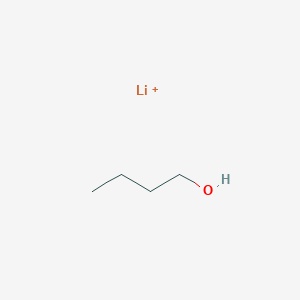
Lithium;butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;butan-1-ol is an organometallic compound that combines lithium with butan-1-ol, a primary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;butan-1-ol can be synthesized through the reaction of lithium metal with butan-1-ol. The reaction typically occurs under an inert atmosphere to prevent oxidation of lithium. The general reaction is as follows:
2Li+2C4H9OH→2C4H9OLi+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of lithium hydride or lithium alkyls as starting materials. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium butanoate.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can reduce carbonyl compounds to alcohols.
Substitution: Typical reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Lithium butanoate.
Reduction: Primary alcohols.
Substitution: Various organolithium compounds.
Applications De Recherche Scientifique
Lithium;butan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism of action of lithium;butan-1-ol involves the transfer of lithium ions to various substrates, facilitating chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in target molecules. This process is crucial in many organic reactions, including reductions and substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium aluminum hydride: A strong reducing agent used in organic synthesis.
Lithium borohydride: Another reducing agent with similar applications.
Butan-2-ol: A secondary alcohol with different reactivity compared to butan-1-ol.
Uniqueness
Lithium;butan-1-ol is unique due to its combination of lithium’s reactivity and butan-1-ol’s properties as a primary alcohol. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Propriétés
Numéro CAS |
76276-44-3 |
|---|---|
Formule moléculaire |
C4H10LiO+ |
Poids moléculaire |
81.1 g/mol |
Nom IUPAC |
lithium;butan-1-ol |
InChI |
InChI=1S/C4H10O.Li/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1 |
Clé InChI |
PXXZLSKKLXCGTK-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
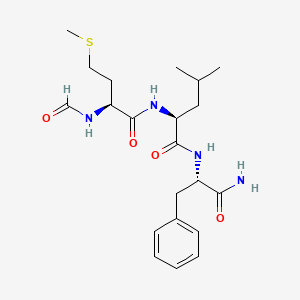
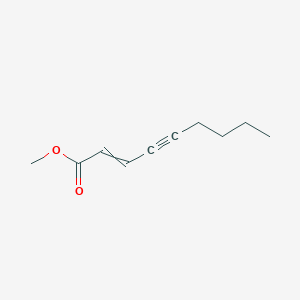
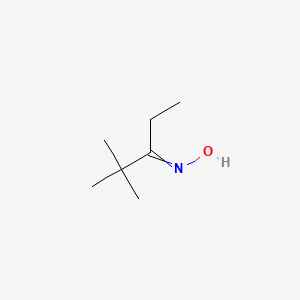
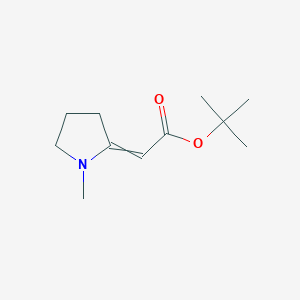
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
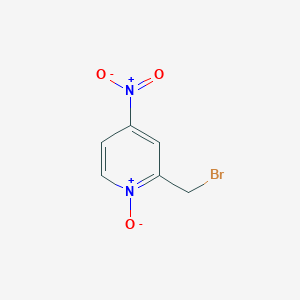
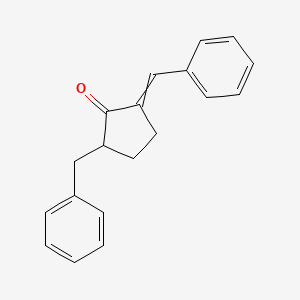
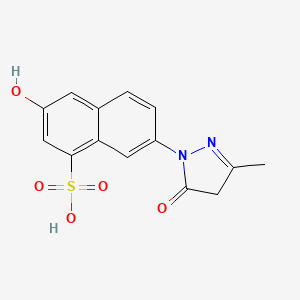
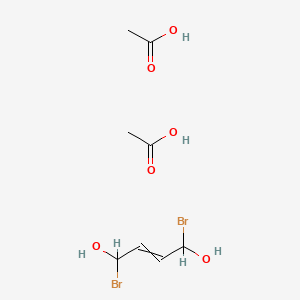
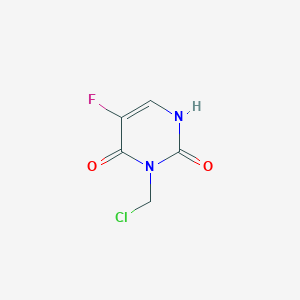
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
